molecular formula C9H11NO2 B11821891 N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine

N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine

Cat. No.: B11821891
M. Wt: 165.19 g/mol
InChI Key: VZUDSGVZOPMZEU-UHFFFAOYSA-N
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Description

N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is also known by its IUPAC name, 5-(2-methylcyclopropyl)-2-furaldehyde oxime . This compound is characterized by the presence of a furan ring, a cyclopropyl group, and an oxime functional group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE typically involves the reaction of 5-(2-methylcyclopropyl)-2-furaldehyde with hydroxylamine . The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of an intermediate oxime, which is then isolated and purified to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring and cyclopropyl group contribute to the compound’s overall reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methylcyclopropyl)-2-furaldehyde: The precursor to the oxime derivative.

    2-Furaldehyde oxime: A simpler oxime compound with similar functional groups.

    Cyclopropyl-furan derivatives: Compounds with similar structural motifs.

Uniqueness

N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE is unique due to the presence of both a cyclopropyl group and a furan ring, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-6-4-8(6)9-3-2-7(12-9)5-10-11/h2-3,5-6,8,11H,4H2,1H3

InChI Key

VZUDSGVZOPMZEU-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)C=NO

Origin of Product

United States

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